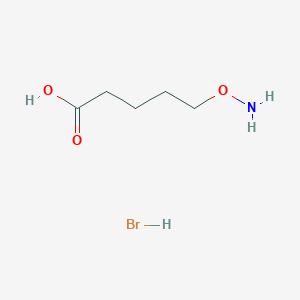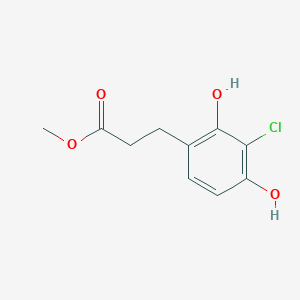
Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate
Übersicht
Beschreibung
“Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate” is a chemical compound with the molecular formula C10H11ClO4 . It is a synthetic intermediate that can be used in various chemical reactions .
Synthesis Analysis
The synthesis of “Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate” involves complex chemical reactions. Detailed synthesis procedures can be found in scientific literature .Molecular Structure Analysis
The molecular structure of “Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate” is characterized by the presence of a chloro group and two hydroxy groups on the phenyl ring, and a propanoate group attached to the phenyl ring . More detailed structural analysis can be obtained from resources like PubChem and other chemical databases .Physical And Chemical Properties Analysis
“Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate” has a molecular weight of 230.64 g/mol . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 4 rotatable bonds . More detailed physical and chemical properties can be obtained from resources like PubChem .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activities
Research has identified new phenolic compounds, including Methyl 3-(3,4-dihydroxyphenyl)-propanoate, isolated from the leaves of Eucommia ulmoides Oliv. These compounds showed modest inhibitory activities on LPS-induced NO production in macrophage cells, suggesting potential anti-inflammatory effects (Ren et al., 2021).
Structural and UV Studies
Methyl 3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate has been synthesized and characterized. Its crystal structure was determined using X-ray diffraction, offering insights into its interactions with DNA (Yao et al., 2013).
Herbicide Research
Studies involving vibrational circular dichroism (VCD) have investigated enantiopure herbicides related to Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate. These studies provide important data for understanding the herbicidal activity and interactions of these compounds (He et al., 2005).
Pharmaceutical Applications
Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate is used in the synthesis of pharmaceuticals like diltiazem, a cardiovascular drug. An eco-friendly and cost-effective route for synthesizing this compound has been developed, highlighting its significance in medicinal chemistry (Chen et al., 2021).
Herbicidal Effects on Plants
Research on Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate has shown its impact on plant growth, particularly in wheat and wild oat. This research helps understand the mechanisms of herbicidal action and plant response (Shimabukuro et al., 1978).
Material Science
Studies have been conducted on novel copolymers involving trisubstituted ethylenes and styrene with derivatives of Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate. These copolymers have applications in material science, particularly due to their unique properties like high glass transition temperatures (Kim et al., 1999).
Natural Product Research
Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate has been identified in natural products such as the fruits of Morinda citrifolia. The isolation and characterization of this compound contribute to understanding the chemical composition of natural products (Wang et al., 2011).
Wirkmechanismus
Safety and Hazards
As with any chemical, handling “Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate” requires appropriate safety measures. It’s important to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and ensure adequate ventilation . More detailed safety and hazard information can be obtained from resources like PubChem and other chemical safety databases .
Eigenschaften
IUPAC Name |
methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4/c1-15-8(13)5-3-6-2-4-7(12)9(11)10(6)14/h2,4,12,14H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDROVRBYCGCSTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=C(C(=C(C=C1)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620556 | |
| Record name | Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate | |
CAS RN |
876746-33-7 | |
| Record name | Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



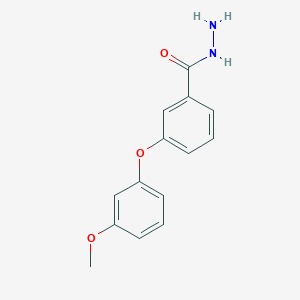
![(4-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B1612678.png)
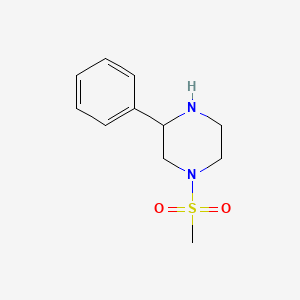




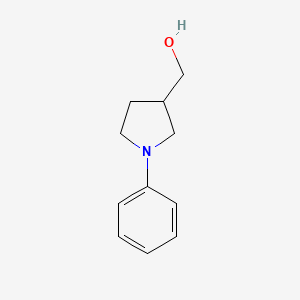
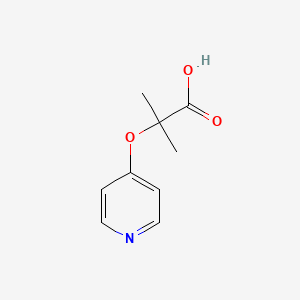
![2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B1612693.png)
